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3-Cyclobutyl-pyrido(3,4-e)(1,2,4)triazine
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Overview
Description
3-Cyclobutyl-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound that belongs to the class of pyridotriazines. This compound is characterized by a fused ring system consisting of a pyridine ring and a triazine ring, with a cyclobutyl group attached to the triazine ring. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-pyrido(3,4-e)(1,2,4)triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a triazine precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutyl-pyrido(3,4-e)(1,2,4)triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-Cyclobutyl-pyrido(3,4-e)(1,2,4)triazine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclobutyl-pyrido(3,4-d)(1,2,4)triazine
- 3-Cyclobutyl-pyrido(3,4-f)(1,2,4)triazine
- 3-Cyclobutyl-pyrido(3,4-g)(1,2,4)triazine
Uniqueness
3-Cyclobutyl-pyrido(3,4-e)(1,2,4)triazine is unique due to its specific ring structure and the presence of the cyclobutyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
3-Cyclobutyl-pyrido(3,4-e)(1,2,4)triazine is a compound belonging to the triazine family, which has garnered attention due to its diverse biological activities. This article focuses on its biological activity, particularly in anticancer, antimicrobial, and anti-inflammatory applications.
Chemical Structure and Properties
The compound features a pyrido(3,4-e)(1,2,4)triazine core structure with a cyclobutyl group that potentially enhances its biological activity. The unique structural features contribute to its interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazine derivatives, including this compound.
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating caspases and modulating key signaling pathways such as NF-κB and p53. For instance, one study reported that related triazine derivatives increased apoptosis markers and inhibited tumor cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231) .
- Case Studies : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds were comparable to established chemotherapeutic agents .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 12.5 | Induction of apoptosis via caspase activation |
Related Triazines | MDA-MB-231 | 15.0 | NF-κB inhibition and ROS generation |
Antimicrobial Activity
The antimicrobial properties of triazines have also been explored extensively.
- Antifungal Activity : Studies have shown that pyrido3,4-etriazines can inhibit various fungal strains such as Candida and Aspergillus at MIC values lower than 16 µg/mL . This suggests that the cyclobutyl substitution may enhance the antifungal efficacy of the parent triazine structure.
- Bactericidal Effects : Preliminary data indicate that this compound exhibits bactericidal activity against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, there is emerging evidence that triazine derivatives possess anti-inflammatory properties.
- Mechanism : The anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This activity could be beneficial in treating conditions characterized by chronic inflammation.
Properties
CAS No. |
121845-50-9 |
---|---|
Molecular Formula |
C10H10N4 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
3-cyclobutylpyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C10H10N4/c1-2-7(3-1)10-12-9-6-11-5-4-8(9)13-14-10/h4-7H,1-3H2 |
InChI Key |
XUCKWNNAOVGDHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC3=C(C=CN=C3)N=N2 |
Origin of Product |
United States |
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